Methyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.6 mg/mL at 20 °C

Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils.

Very soluble in ethyl ether

In water, 7.6X10+3 mg/L at 25 °C

Very slightly soluble in water; freely soluble in ether

Soluble (in ethanol)

Synonyms

Canonical SMILES

Soil Fumigant:

Biomedical Research:

MITC exhibits diverse biological activities, making it a valuable tool in biomedical research. Studies have explored its potential in:

- Antimicrobial properties: Researchers have investigated the antimicrobial activity of MITC against various bacteria, fungi, and viruses, evaluating its potential as a disinfectant or therapeutic agent [].

- Cancer research: Studies have explored the potential of MITC to induce cell death in cancer cells through various mechanisms []. However, further research is needed to determine its safety and efficacy as a potential cancer treatment.

- Seed germination and plant growth: MITC can regulate seed germination and plant growth at specific concentrations. Researchers use it to study plant defense mechanisms and signaling pathways [].

Chemical and Material Science Research:

MITC's specific chemical properties make it interesting for various applications in material science and chemical research:

- Organic synthesis: Researchers utilize MITC as a building block in the synthesis of various organic compounds due to its reactive nature [].

- Polymer modification: Studies have explored the use of MITC to modify the surface properties of polymers, potentially impacting their functionality and applications [].

Environmental Research:

As MITC is used in agricultural practices, understanding its environmental fate and impact is crucial. Researchers investigate its:

- Degradation pathways: Studies aim to understand the breakdown mechanisms of MITC in soil and water to assess its persistence and potential environmental risks [].

- Impact on non-target organisms: Research explores the potential effects of MITC exposure on beneficial soil organisms and other non-target species.

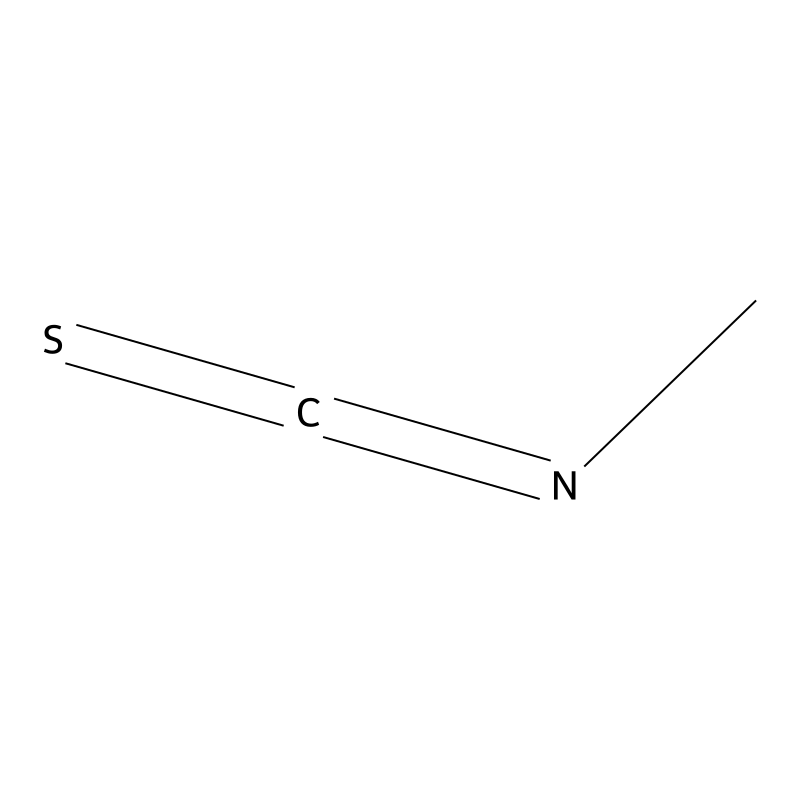

Methyl isothiocyanate (MITC), with the chemical formula CH₃N=C=S, is a colorless, low-melting solid belonging to the class of organosulfur compounds. It's a significant industrial chemical and a potent lachrymator, meaning it induces tearing upon exposure. MITC is primarily produced as a byproduct during soil fumigation with Metam sodium, a widely used agricultural pesticide [].

MITC plays a role in various scientific research fields. In biochemistry, it's used for amino acid sequencing due to its reaction with specific amino acid side chains []. Additionally, researchers use MITC to study the impact of Metam sodium on microbial communities in the environment [].

Molecular Structure Analysis

The key feature of the MITC molecule is its functional group, isothiocyanate (N=C=S). This group consists of a carbon atom triple-bonded to a nitrogen atom and a single-bonded sulfur atom. The presence of this group contributes to MITC's reactivity and its lachrymatory properties [].

Another notable aspect of the structure is the presence of a methyl group (CH₃) attached to the carbon atom. This methyl group influences the molecule's physical properties like solubility and boiling point.

Chemical Reactions Analysis

Synthesis

MITC is not typically directly synthesized but is formed during the decomposition of Metam sodium (sodium N-methyldithiocarbamate) under moist conditions. The reaction can be represented by the following equation:

NaS₂C(NH₂)₂ + H₂O → CH₃N=C=S + NaHS + NH₃ (Equation 1)

Decomposition

MITC is a relatively unstable compound. It readily decomposes in water to form methylamine (CH₃NH₂) and carbon disulfide (CS₂).

CH₃N=C=S + H₂O → CH₃NH₂ + CS₂ (Equation 2)

Other Reactions

MITC reacts with various functional groups. For instance, it reacts with amines (compounds with an NH₂ group) to form N-substituted thioureas [].

Physical And Chemical Properties Analysis

- Melting point: -46.5 °C

- Boiling point: 117 °C

- Solubility: Soluble in water (8.2 g/L), organic solvents like ethanol and chloroform

- Stability: Unstable, decomposes in water

- Density: 1.07 g/cm³

Mechanism of Action (not directly applicable)

MITC doesn't have a direct biological function. However, its role in scientific research lies in its reactivity with biomolecules like amino acids during protein sequencing [].

MITC is a highly toxic compound and a severe irritant. Exposure can cause eye tearing, respiratory problems, skin irritation, and even death in severe cases []. It's flammable and can react exothermically (with heat release) with various chemicals, including strong oxidizers, bases, and amines []. Due to these hazards, proper safety protocols and personal protective equipment are crucial when handling MITC.

Data:

In addition to amines, other nucleophiles can also react with methyl isothiocyanate, leading to various products. The compound can be hydrolyzed to yield thiourea derivatives, which further underscores its reactivity in different chemical environments .

Methyl isothiocyanate can be synthesized through several methods:

- Thermal Rearrangement: The primary industrial method involves the thermal rearrangement of methyl thiocyanate:

- Reaction with Methylamine: Another method includes the reaction of methylamine with carbon disulfide, followed by oxidation of the resulting dithiocarbamate using hydrogen peroxide.

- Natural Formation: Methyl isothiocyanate can also form naturally through the enzymatic degradation of glucocapparin, a glucoside found in certain plants like capers .

Methyl isothiocyanate stands out due to its extensive use in both agricultural and pharmaceutical applications, alongside its unique reactivity profile compared to similar compounds.

Research into the interactions of methyl isothiocyanate has revealed its transformation into other compounds under certain conditions. For instance, when exposed to hydroxyl radicals in gas-phase reactions, methyl isothiocyanate can convert into methyl isocyanate, a highly reactive and toxic byproduct. The rate constants for these reactions have been studied extensively to assess environmental impacts .

Similar Compounds

Methyl isothiocyanate shares structural similarities with several other compounds within the isothiocyanate family. Here are some comparable compounds:

- Benzyl Isothiocyanate

- Phenethyl Isothiocyanate

- Allyl Isothiocyanate

Comparison TableCompound Chemical Formula Key

Physical Description

Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat.

Solid

Colourless to tan liquid; Pungent, penetrating mustard-like odou

Color/Form

Colorless crystals

Solid at room temperature but sublimes directly to a gas.

XLogP3

0.9

Boiling Point

246 °F at 760 mm Hg (EPA, 1998)

119.0 °C

119 °C

Flash Point

95 °F (35 °C) (closed cup). /MITC-Fume/

Vapor Density

2.53 (Air = 1)

Density

1.069 at 98.6 °F (EPA, 1998)

1.0691 at 37 °C/4 °C

0.938-0.942

LogP

0.94 (LogP)

0.94

log Kow = 0.94

Odor

Horseradish-like odo

Melting Point

95 to 97 °F (EPA, 1998)

36.0 °C

Mp 36 °

36 °C

36°C

UNII

RWE2M5YDW1

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Disinfectants

Mechanism of Action

Methyl isothiocyanate reacts with and inactivates sulfhydryl groups, SH, of essential enzymes in living organisms.

Vapor Pressure

39.29 mm Hg (USCG, 1999)

3.54 mmHg

3.54 mm Hg at 25 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

556-61-6

Associated Chemicals

Metam-potassium; 137-41-7

Metam-sodium; 137-42-8

Wikipedia

Methyl isothiocyanate

Use Classification

Agrochemicals -> Fungicides, Herbicides, Insecticides, Nematicides

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Methyl isothiocyanate may be made by reacting sodium methyldithiocarbamate with ethyl chlorocarbonate.

Obtained by the action of CS2 on methylamine.

Metam-sodium (dethiolation)

General Manufacturing Information

Methane, isothiocyanato-: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies methyl isothiocyanate (technical grade) as Class II: moderately hazardous; Main Use: fungicide-applied to soil: not used with herbicides or plant growth regulators.

Introduced by Schering AG (now Bayer AG).

Decomposition product of dazomet.

It was registered in 1987 for treatment of laminated wood products and large structural timbers such as utility poles, pilings, and bridge timbers.

For more General Manufacturing Information (Complete) data for METHYL ISOTHIOCYANATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Product analysis by gas liquid chromatography or high performance liquid chromatography. Residues determined by gas liquid chromatography with flame-photometric detection.

Storage Conditions

Store only in closed original container to prevent leakage. Store only in cool, well-ventilated, locked areas, away form food and feedstuff, out of reach of children and irresponsible persons. Avoid exposure to heat and/or direct sunlight. Do not drop container onto or slide across sharp objects. /MLPC Methylisothiocyanate (MITC)/

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Chemical Formula | Key

Physical Description Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat.

Solid Colourless to tan liquid; Pungent, penetrating mustard-like odou Color/Form Colorless crystals

Solid at room temperature but sublimes directly to a gas. XLogP3 0.9

Boiling Point 246 °F at 760 mm Hg (EPA, 1998)

119.0 °C 119 °C Flash Point 95 °F (35 °C) (closed cup). /MITC-Fume/

Vapor Density 2.53 (Air = 1)

Density 1.069 at 98.6 °F (EPA, 1998)

1.0691 at 37 °C/4 °C 0.938-0.942 LogP 0.94 (LogP)

0.94 log Kow = 0.94 Odor Horseradish-like odo

Melting Point

95 to 97 °F (EPA, 1998)

36.0 °C Mp 36 ° 36 °C 36°C UNII

RWE2M5YDW1

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H317: May cause an allergic skin reaction [Warning Sensitization, Skin]; H331: Toxic if inhaled [Danger Acute toxicity, inhalation]; H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard] MeSH Pharmacological Classification

Disinfectants

Mechanism of Action

Methyl isothiocyanate reacts with and inactivates sulfhydryl groups, SH, of essential enzymes in living organisms.

Vapor Pressure

39.29 mm Hg (USCG, 1999)

3.54 mmHg 3.54 mm Hg at 25 °C Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard Other CAS

556-61-6

Associated Chemicals

Metam-potassium; 137-41-7

Metam-sodium; 137-42-8 Wikipedia

Methyl isothiocyanate

Use Classification

Agrochemicals -> Fungicides, Herbicides, Insecticides, Nematicides

Flavoring Agents -> JECFA Flavorings Index Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree Environmental transformation -> Pesticide transformation products (metabolite, successor) Methods of Manufacturing

Methyl isothiocyanate may be made by reacting sodium methyldithiocarbamate with ethyl chlorocarbonate.

Obtained by the action of CS2 on methylamine. Metam-sodium (dethiolation) General Manufacturing Information

Methane, isothiocyanato-: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies methyl isothiocyanate (technical grade) as Class II: moderately hazardous; Main Use: fungicide-applied to soil: not used with herbicides or plant growth regulators. Introduced by Schering AG (now Bayer AG). Decomposition product of dazomet. It was registered in 1987 for treatment of laminated wood products and large structural timbers such as utility poles, pilings, and bridge timbers. For more General Manufacturing Information (Complete) data for METHYL ISOTHIOCYANATE (6 total), please visit the HSDB record page. Analytic Laboratory Methods

Product analysis by gas liquid chromatography or high performance liquid chromatography. Residues determined by gas liquid chromatography with flame-photometric detection.

Storage Conditions

Store only in closed original container to prevent leakage. Store only in cool, well-ventilated, locked areas, away form food and feedstuff, out of reach of children and irresponsible persons. Avoid exposure to heat and/or direct sunlight. Do not drop container onto or slide across sharp objects. /MLPC Methylisothiocyanate (MITC)/

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/ Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|